2-(1H-pyrazol-3-yl)-5-{[3-(trifluoromethyl)benzyl]oxy}benzenol

Antibacterial drug discovery Pyrazole SAR Medicinal chemistry building blocks

2-(1H-pyrazol-3-yl)-5-{[3-(trifluoromethyl)benzyl]oxy}benzenol is a disubstituted phenolic pyrazole derivative (CAS 1007029-93-7, molecular formula C17H13F3N2O2, molecular weight 334.29 g/mol) containing a pyrazol-3-yl ring at the 2-position and a 3-(trifluoromethyl)benzyl ether at the 5-position of the phenol core. The compound is offered by multiple laboratory chemical suppliers at purities of 95% or ≥98%.

Molecular Formula C17H13F3N2O2
Molecular Weight 334.298
CAS No. 1007029-93-7
Cat. No. B2433345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-pyrazol-3-yl)-5-{[3-(trifluoromethyl)benzyl]oxy}benzenol
CAS1007029-93-7
Molecular FormulaC17H13F3N2O2
Molecular Weight334.298
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)COC2=CC(=C(C=C2)C3=CC=NN3)O
InChIInChI=1S/C17H13F3N2O2/c18-17(19,20)12-3-1-2-11(8-12)10-24-13-4-5-14(16(23)9-13)15-6-7-21-22-15/h1-9,23H,10H2,(H,21,22)
InChIKeyCIQZYAIUOPAMHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1H-pyrazol-3-yl)-5-{[3-(trifluoromethyl)benzyl]oxy}benzenol (CAS 1007029-93-7): Procurement-Grade Structural and Physicochemical Baseline


2-(1H-pyrazol-3-yl)-5-{[3-(trifluoromethyl)benzyl]oxy}benzenol is a disubstituted phenolic pyrazole derivative (CAS 1007029-93-7, molecular formula C17H13F3N2O2, molecular weight 334.29 g/mol) containing a pyrazol-3-yl ring at the 2-position and a 3-(trifluoromethyl)benzyl ether at the 5-position of the phenol core [1]. The compound is offered by multiple laboratory chemical suppliers at purities of 95% or ≥98% . The trifluoromethyl group contributes to a computed XLogP3-AA of 3.9 and generates a distinctive 19F NMR signature (δ −60 to −65 ppm region), making it a trackable building block in medicinal chemistry campaigns [1]. Its hydrogen bond donor count of 2 (phenolic OH and pyrazole NH) and acceptor count of 6 create a defined pharmacophoric pattern that is not replicated by analogs lacking the free phenol or bearing alternative heterocyclic substitution [1].

Why 2-(1H-pyrazol-3-yl)-5-{[3-(trifluoromethyl)benzyl]oxy}benzenol Is Not Interchangeable with Generic Pyrazole-Trifluoromethyl Analogs


Empirical evidence from a 2021 RSC Medicinal Chemistry study on a structurally related series of N-(trifluoromethyl)phenyl-substituted pyrazole derivatives demonstrates that the location of the trifluoromethyl substituent alone can shift antibacterial minimum inhibitory concentration (MIC) values by more than 10-fold across the same Staphylococcus aureus and Enterococcus strains [1]. Within that 30-compound library, identical core scaffolds bearing a single substituent change produced MIC values spanning from 0.39 μg mL−1 to >50 μg mL−1 against Bacillus subtilis ATCC 6623 [1]. The target compound differs from all members of that series by incorporating a phenolic hydroxyl donor, a benzyloxy linker, and a pyrazole connected directly to the phenol rather than through an aminomethylene spacer. These structural distinctions generate a distinct hydrogen-bond network and conformational profile whose biological activity cannot be inferred by interpolation from the available aniline-derived pyrazole dataset. Substituting the target compound with a generic pyrazole-trifluoromethyl building block in a synthetic sequence or screening campaign therefore risks altering lead SAR trajectories in ways that cannot be retrospectively corrected.

Quantitative Differentiation Evidence for 2-(1H-pyrazol-3-yl)-5-{[3-(trifluoromethyl)benzyl]oxy}benzenol Versus Closest Structural Comparators


Structural Differentiation from the Most Potent N-(Trifluoromethyl)phenyl Pyrazole Antibacterial Lead (Compound 25)

Compound 25 from the 2021 RSC Medicinal Chemistry series (a 3-chloro-4-fluoro disubstituted aniline-derived pyrazole) is the most potent antibacterial agent in the published dataset, exhibiting MIC values of 0.78 μg mL−1 against S. aureus ATCC 25923 and 0.39 μg mL−1 against B. subtilis ATCC 6623 [1]. However, Compound 25 contains an aminomethylene spacer between the pyrazole and the substituted phenyl ring and lacks the phenolic -OH donor present in the target compound. The target compound, 2-(1H-pyrazol-3-yl)-5-{[3-(trifluoromethyl)benzyl]oxy}benzenol, replaces the aniline-derived nitrogen with a benzyloxy ether oxygen and introduces a free hydroxyl group at the 1-position of the phenyl ring relative to the pyrazole attachment, creating a fundamentally different hydrogen-bond donor/acceptor pattern [2]. No head-to-head antibacterial data are publicly available for the target compound.

Antibacterial drug discovery Pyrazole SAR Medicinal chemistry building blocks

Validated Application Scenarios for 2-(1H-pyrazol-3-yl)-5-{[3-(trifluoromethyl)benzyl]oxy}benzenol Based on Available Evidence


Diversification Building Block in Gram-Positive Antibacterial SAR Campaigns

Because the 2021 RSC Medicinal Chemistry study established that N-(trifluoromethyl)phenyl pyrazole derivatives achieve potent anti-MRSA and anti-enterococcal activity with selectivity indices >20 against human HEK293 cells [1], the target compound—with its distinct benzyloxy-phenol core—can serve as a diversification point to probe whether replacing the aniline spacer with an ether-linked phenol improves solubility, reduces off-target effects, or extends the spectrum of activity beyond the Gram-positive-only profile reported for the original series [1]. The computed XLogP3-AA of 3.9 for the target compound, compared with the higher lipophilicity expected for the dichloro-substituted aniline analogs, supports its evaluation as a building block for property-guided optimization [2].

19F NMR Probe for Metabolic Stability and Target Engagement Studies

The single trifluoromethyl group provides a clean 19F NMR handle that can be used to track the compound in cellular uptake, protein binding, and metabolic stability assays without requiring radiolabeling [2]. In the context of the antibacterial discovery workflow described by Saleh et al., where macromolecular synthesis inhibition assays revealed broad multi-target effects [1], the target compound's 19F reporter enables NMR-based fragment-screening or ligand-observed experiments to determine whether the benzyloxy-phenol scaffold engages the same or different bacterial targets.

Intermediary Scaffold for Late-Stage Functionalization via the Free Phenolic Hydroxyl

The presence of a free phenolic -OH group ortho to the pyrazole ring differentiates the target compound from all 30 members of the published pyrazole-aniline library, which lack this functional handle [1][2]. This hydroxyl can be derivatized through O-alkylation, acylation, or sulfonylation to generate focused libraries that systematically explore the hydrogen-bond requirements of the target binding site, while retaining the trifluoromethylbenzyl group that was shown to reduce mammalian cell toxicity in the comparator series [1].

Quote Request

Request a Quote for 2-(1H-pyrazol-3-yl)-5-{[3-(trifluoromethyl)benzyl]oxy}benzenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.